![molecular formula C20H25N3O3 B5615266 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5615266.png)
1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
1-Methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its structural complexity and potential biological activity. The molecule features a diazaspiro[4.5]decane core, which is a significant structure in medicinal chemistry, providing a rigid scaffold that can interact with biological targets.
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves multistep synthetic routes. For example, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates the feasibility of constructing complex spiro frameworks with high yields and without the need for further purification (Pardali et al., 2021). This suggests that similar methodologies could be applied to the synthesis of 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is crucial for their biological activity. Studies on similar compounds, such as the synthesis and structural analysis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, provide insights into the conformational preferences and stereochemistry of these molecules (Smith et al., 2016).
Chemical Reactions and Properties
Spirocyclic compounds like 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including decarboxylation, which have been studied to understand their reactivity and stability. For example, the rates of decarboxylation of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid suggest a concerted intramolecular mechanism (Bigley & May, 1969).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application and formulation of these compounds. While specific studies on 1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid were not found, related research on spirocyclic compounds provides a foundation for predicting these properties.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for further functionalization, are essential for the development of spirocyclic compounds as therapeutic agents. The study of reactions of spirocyclic compounds with N,N-dimethylformamide dimethyl acetal, for instance, showcases the potential for diverse chemical transformations (Moskalenko & Boev, 2012).
properties
IUPAC Name |
1-methyl-8-[(1-methylindol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-21-15(11-14-5-3-4-6-17(14)21)13-23-9-7-20(8-10-23)16(19(25)26)12-18(24)22(20)2/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAQDBPZEORGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC4=CC=CC=C4N3C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-8-[(1-methyl-1H-indol-2-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
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